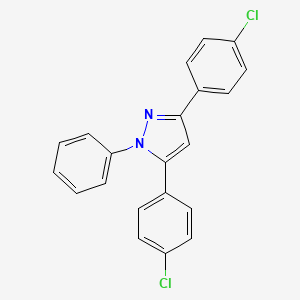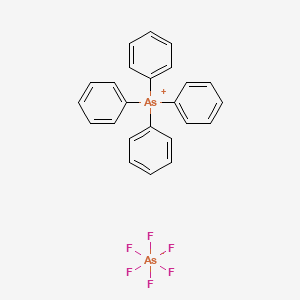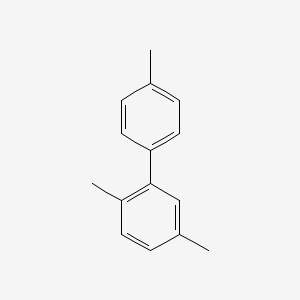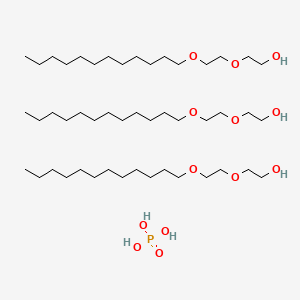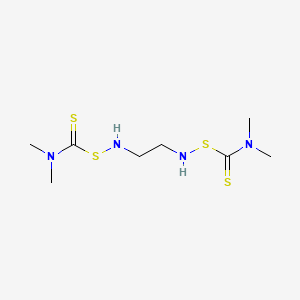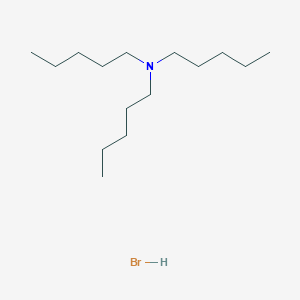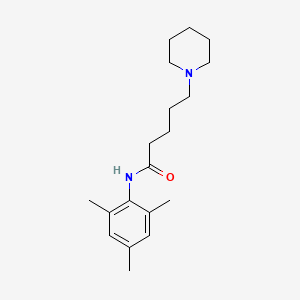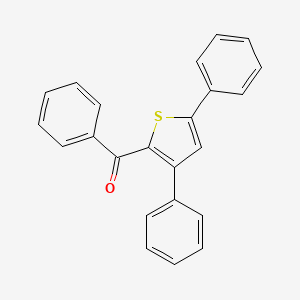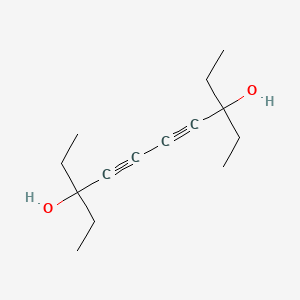![molecular formula C31H64O3 B14682187 Isodecane, [methylidynetris(oxy)]tris- CAS No. 27136-79-4](/img/structure/B14682187.png)
Isodecane, [methylidynetris(oxy)]tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodecane, [methylidynetris(oxy)]tris-: is a chemical compound with the molecular formula C31H64O3 . It is known for its unique structure, which includes three isodecane groups connected by a central oxygen atom. This compound is often used in various industrial applications due to its stability and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isodecane, [methylidynetris(oxy)]tris- typically involves the reaction of isodecane with a central oxygen-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of Isodecane, [methylidynetris(oxy)]tris- is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the final product. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Isodecane, [methylidynetris(oxy)]tris- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atom and the isodecane groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Isodecane, [methylidynetris(oxy)]tris- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Isodecane, [methylidynetris(oxy)]tris- is used as a solvent and reagent in various chemical reactions. Its stability and unique structure make it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, Isodecane, [methylidynetris(oxy)]tris- is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: Industrially, Isodecane, [methylidynetris(oxy)]tris- is used in the production of lubricants, surfactants, and other specialty chemicals. Its chemical properties make it suitable for use in high-performance applications .
Mecanismo De Acción
The mechanism by which Isodecane, [methylidynetris(oxy)]tris- exerts its effects is primarily related to its chemical structure. The central oxygen atom and the isodecane groups interact with various molecular targets, influencing chemical reactions and biological processes. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
- Decane, [methylidynetris(oxy)]tris-
- Nonane, [methylidynetris(oxy)]tris-
- Octane, [methylidynetris(oxy)]tris-
Comparison: Isodecane, [methylidynetris(oxy)]tris- is unique due to its specific isodecane groups and the central oxygen atom. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. The presence of isodecane groups provides unique chemical properties that are not found in other similar compounds .
Propiedades
Número CAS |
27136-79-4 |
|---|---|
Fórmula molecular |
C31H64O3 |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
1-[bis(8-methylnonoxy)methoxy]-8-methylnonane |
InChI |
InChI=1S/C31H64O3/c1-28(2)22-16-10-7-13-19-25-32-31(33-26-20-14-8-11-17-23-29(3)4)34-27-21-15-9-12-18-24-30(5)6/h28-31H,7-27H2,1-6H3 |
Clave InChI |
REGOXHBDMWJBSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCOC(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


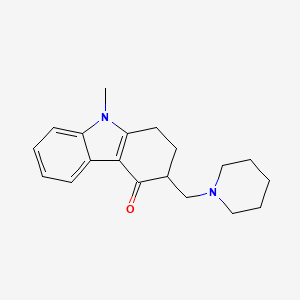
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
